

A Technical Guide to D-Sorbitol-13C for Research Applications

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Compound of Interest

Compound Name: *D-Sorbitol-13C*

Cat. No.: *B15556727*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **D-Sorbitol-13C**, a stable isotope-labeled sugar alcohol crucial for a variety of research applications. This document details the specifications of **D-Sorbitol-13C** from various suppliers, outlines key experimental protocols for its use, and provides visualizations to clarify complex biological and experimental workflows.

Commercial Suppliers of D-Sorbitol-13C

The selection of a suitable commercial supplier for **D-Sorbitol-13C** is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity, chemical purity, available formulations, and packaging sizes. The following table summarizes the product specifications for **D-Sorbitol-13C** from several prominent suppliers.

Supplier	Product Name	Labeling Position(s)	Isotopic Purity	Chemical Purity	Format	CAS Number
Sigma-Aldrich	D-Sorbitol-1- ¹³ C	1- ¹³ C	≥99 atom % ¹³ C[1]	≥98%	Solid	132144-93-5
	D-Sorbitol-2- ¹³ C	2- ¹³ C	≥99 atom % ¹³ C[1]	≥98%	Solid	-
	D-Sorbitol- ¹³ C ₆	Uniformly labeled	≥99 atom % ¹³ C[1]	≥98%	Solid	121067-66-1
Cambridge Isotope Laboratories, Inc.	D-Sorbitol (U- ¹³ C ₆ , 98%)	Uniformly labeled	98%	98%[2]	Solid	121067-66-1
Santa Cruz Biotechnology, Inc.	D-Sorbitol-1- ¹³ C	1- ¹³ C	-	-	Solid	132144-93-5
MedChem Express	D-Sorbitol- ¹³ C	Not specified	≥98.0%	≥98.0%	Solid	287100-73-6[3]
Alfa Chemistry	D-Sorbitol- ¹³ C-1	1- ¹³ C	-	-	Solid	132144-93-5
	D-Sorbitol- ¹³ C-2	2- ¹³ C	-	-	Solid	-

Note: "-" indicates that the information was not readily available from the supplier's website. Researchers should always consult the certificate of analysis for lot-specific data.

Key Applications and Experimental Protocols

D-Sorbitol-13C is a valuable tracer for studying the polyol pathway and its downstream metabolic fate. Two primary applications are in metabolic flux analysis and breath tests for diagnosing small intestinal bacterial overgrowth (SIBO).

Metabolic Flux Analysis (MFA)

Introduction: ^{13}C -Metabolic Flux Analysis (^{13}C -MFA) is a powerful technique to quantify intracellular metabolic fluxes. By introducing a ^{13}C -labeled substrate like D-Sorbitol- ^{13}C , researchers can trace the carbon backbone through metabolic pathways. The resulting labeling patterns in downstream metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and this data is used to calculate the rates of metabolic reactions.

Experimental Protocol (Adapted for D-Sorbitol- ^{13}C):

This protocol is adapted from established ^{13}C -MFA procedures using labeled glucose.

a. Cell Culture and Isotope Labeling:

- Culture cells of interest to mid-exponential phase in standard culture medium.
- Prepare the labeling medium by replacing the standard carbon source (e.g., glucose) with a known concentration of D-Sorbitol- ^{13}C . The specific labeling pattern of the sorbitol (e.g., 1- ^{13}C , 2- ^{13}C , or U- $^{13}\text{C}_6$) should be chosen based on the specific pathways of interest.
- Switch the cells to the labeling medium and continue the culture. Collect cell samples at various time points to achieve a metabolic and isotopic steady state.

b. Metabolite Extraction:

- Quench metabolic activity by rapidly aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
- Extract metabolites using a cold solvent mixture, such as 80% methanol.
- Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.

c. Sample Analysis:

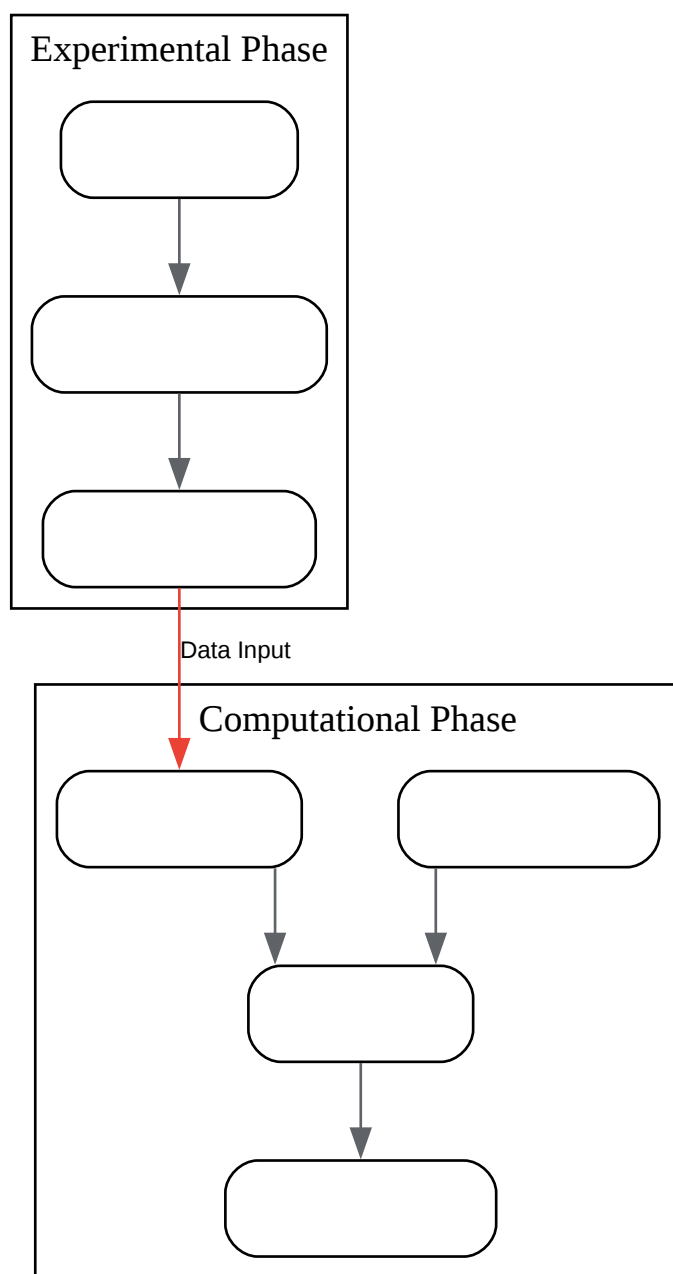
- Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the mass

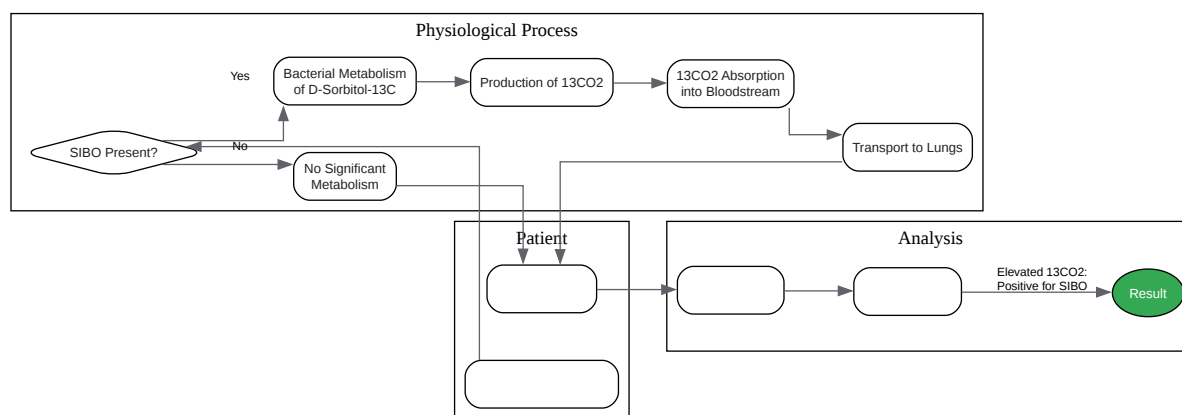
isotopomer distributions of key metabolites (e.g., fructose, glucose, lactate, and intermediates of the pentose phosphate pathway and TCA cycle).

- Alternatively, ^{13}C NMR spectroscopy can be used to determine the positional labeling of metabolites.

d. Data Analysis and Flux Calculation:

- Correct the raw mass spectrometry data for the natural abundance of ^{13}C .
- Use a metabolic network model and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model and estimate the intracellular metabolic fluxes.





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